molecular formula C14H16N2O4 B3076031 5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1038563-07-3

5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3076031
CAS No.: 1038563-07-3
M. Wt: 276.29 g/mol
InChI Key: NTHFVQZLCRNEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Diethoxyphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 3,4-diethoxyphenyl group attached to the pyrazole ring, along with a carboxylic acid functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole derivative. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Diethoxyphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with ketone or aldehyde functional groups, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, amines, or thiols, onto the aromatic ring.

Scientific Research Applications

    Biology: Pyrazole derivatives, including this compound, have shown promise as enzyme inhibitors and receptor modulators, making them valuable tools in biochemical research.

    Medicine: The compound has been studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: In the agricultural sector, pyrazole derivatives are explored as potential pesticides and herbicides due to their biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3- and 4-positions.

    3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with hydroxy groups at the 3- and 4-positions.

    3,4-Dimethoxyphenylacetic acid: A compound with methoxy groups at the 3- and 4-positions and an acetic acid functional group.

Uniqueness

5-(3,4-Diethoxyphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the pyrazole ring and the 3,4-diethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of the carboxylic acid group also allows for further functionalization and derivatization, enhancing its versatility in synthetic chemistry.

Properties

IUPAC Name

3-(3,4-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-19-12-6-5-9(7-13(12)20-4-2)10-8-11(14(17)18)16-15-10/h5-8H,3-4H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHFVQZLCRNEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.